Regioisomeric Lipophilicity Comparison: 4-Methylphenyl (Target) vs. 3-Methylphenyl (CAS 1119451-53-4) LogP Differential
The target compound (4-methylphenyl regioisomer) exhibits an XLogP3 value of 3.3 as computed by PubChem [1]. The 3-methylphenyl regioisomer (CAS 1119451-53-4) yields an ACD/LogP of 3.78 as predicted by ACD/Labs Percepta v14.00 . Although derived from different algorithms (XLogP3 vs. ACD/LogP), the directional trend suggests that the para-substituted methyl group confers marginally lower lipophilicity than the meta-substituted analog, which may translate into reduced membrane permeability, altered volume of distribution, and differential CYP450 metabolism profiles [2].
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | 3-{[6-(3-Methylphenyl)pyridazin-3-yl]amino}benzoic acid (CAS 1119451-53-4): ACD/LogP = 3.78 |
| Quantified Difference | ΔLogP ≈ 0.48 (absolute difference; different measurement methodologies preclude direct subtraction) |
| Conditions | PubChem XLogP3-AA algorithm (target) vs. ACD/Labs Percepta PhysChem Module v14.00 (comparator) |
Why This Matters
Lipophilicity differences of this magnitude can drive measurable shifts in membrane permeability, protein binding, and metabolic stability, making the 4-methylphenyl isomer the preferred choice when decreased LogP is desirable for in vivo pharmacokinetic profiling.
- [1] PubChem. Compound Summary for CID 25219804, 3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid. XLogP3-AA value of 3.3. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] Abouzid KAM, Khalil NA, Ahmed EM, Mohamed KO. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Arch Pharm Res. 2013 Jan;36(1):41-50. PMID: 23307426. (Demonstrates potency shifts with aryl substitution changes.) View Source
